1-(4-Chlorophenyl)-2,2-difluoroethan-1-amine hcl

Description

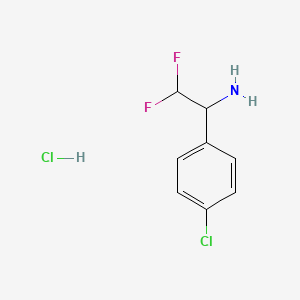

1-(4-Chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride (C₈H₈ClF₂N·HCl) is a fluorinated arylalkylamine derivative. Its structure features a 4-chlorophenyl ring attached to an ethanamine backbone with two fluorine atoms at the C2 position, forming a geminal difluoro group. The hydrochloride salt enhances its solubility and stability, making it relevant in pharmaceutical and agrochemical research. Key properties include a molecular weight of 191.61 g/mol (free base) and a PubChem CID of 72214419 .

Properties

Molecular Formula |

C8H9Cl2F2N |

|---|---|

Molecular Weight |

228.06 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-2,2-difluoroethanamine;hydrochloride |

InChI |

InChI=1S/C8H8ClF2N.ClH/c9-6-3-1-5(2-4-6)7(12)8(10)11;/h1-4,7-8H,12H2;1H |

InChI Key |

BAMMPMBLOBLIOU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)F)N)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with difluoroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents such as sodium hydroxide and various alkyl halides are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-(4-Chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Halogen-Substituted Derivatives

1-(4-Bromophenyl)-2,2-difluoroethan-1-amine HCl

- Structure : Bromine replaces chlorine at the para position.

- Molecular Formula : C₈H₉BrClF₂N (MW: 272.52 g/mol) .

- Key Differences: Bromine’s larger atomic radius increases lipophilicity (logP ~2.5 vs. Reduced electronegativity compared to chlorine may alter receptor binding kinetics in bioactive applications.

(R)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine

Backbone-Modified Analogs

2-(4-Chlorophenyl)propan-2-amine HCl

- Structure : Propane backbone with geminal methyl groups.

- Molecular Formula : C₉H₁₃ClN (MW: 170.66 g/mol) .

- Key Differences :

- Methyl branching increases steric hindrance, reducing rotational freedom and possibly bioavailability.

- Absence of fluorine atoms lowers polarity, decreasing aqueous solubility.

2-(2-Fluorophenyl)cyclopropan-1-amine HCl

- Structure : Cyclopropane ring fused to fluorophenyl group.

- Molecular Formula : C₉H₁₁ClFN (MW: 203.65 g/mol) .

- Key Differences :

- Rigid cyclopropane ring enhances conformational stability, favoring receptor-ligand interactions.

- Ortho-fluorine substitution may induce steric clashes in binding pockets compared to para-substituted analogs.

Free Base vs. Salt Forms

2-(4-Chlorophenyl)-2,2-difluoroethan-1-amine (Free Base)

Physicochemical and Pharmacological Comparisons

Table 1: Structural and Property Comparison

| Compound Name | Molecular Formula | MW (g/mol) | logP* | Solubility (Water) | Key Features |

|---|---|---|---|---|---|

| Target Compound (HCl salt) | C₈H₈ClF₂N·HCl | 228.06 | 2.2 | >10 mg/mL | High polarity, enhanced stability |

| 4-Bromo Analog (HCl salt) | C₈H₉BrClF₂N | 272.52 | 2.5 | ~5 mg/mL | Increased lipophilicity |

| Trifluoroethyl Derivative | C₈H₆ClF₄N | 245.59 | 3.1 | <1 mg/mL | Improved metabolic resistance |

| Propan-2-amine Analog (HCl salt) | C₉H₁₃ClN | 170.66 | 2.8 | ~2 mg/mL | Steric hindrance, reduced solubility |

*Estimated using ChemAxon software.

Pharmacological Insights

Biological Activity

1-(4-Chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of difluoroethylamines, which are known for their diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions.

The molecular formula of 1-(4-Chlorophenyl)-2,2-difluoroethan-1-amine HCl is with a molecular weight of approximately 209.63 g/mol. It typically exists in the form of hydrochloride salt, which enhances its solubility and stability in various solvents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The presence of the chlorophenyl and difluoroethyl groups enhances its binding affinity, potentially influencing various biochemical pathways.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes, modulating metabolic pathways.

- Receptor Interaction : It might interact with neurotransmitter receptors, affecting synaptic transmission and potentially exhibiting psychoactive properties.

Antimicrobial Activity

Research has indicated that compounds similar to 1-(4-Chlorophenyl)-2,2-difluoroethan-1-amine exhibit significant antimicrobial properties. For instance, studies have shown that halogenated phenyl compounds can effectively inhibit the growth of various bacterial and fungal strains.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial (potential) | |

| 2-(4-Bromophenyl)-2,2-difluoroethan-1-amine | Antifungal against Sclerotinia sclerotiorum | |

| 4-Bromo-3-chloroaniline | Antibacterial |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Preliminary results suggest that this compound may exhibit selective cytotoxicity against certain tumor cells while sparing normal cells.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial properties of halogenated compounds, this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

Case Study 2: Cytotoxic Effects on Cancer Cells

A recent investigation assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with 100 µM of the compound resulted in a 70% reduction in cell viability after 48 hours, suggesting potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.